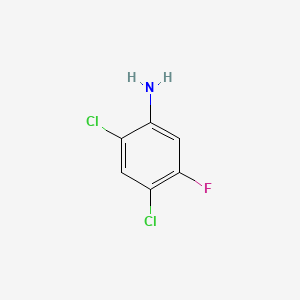

2,4-Dichloro-5-fluoroaniline

Beschreibung

Significance of Halogenated Anilines in Organic Synthesis

Halogenated anilines are a class of organic compounds that have found widespread use in various fields of chemical synthesis. Their structure, which includes an aniline (B41778) core substituted with one or more halogen atoms, makes them valuable building blocks for more complex molecules. Aryl halides, such as halogenated anilines, are crucial synthetic intermediates for cross-coupling chemistries, lithium-halogen exchange reactions, and classical Grignard reactions. acs.org These methods are fundamental for constructing carbon-carbon bonds in synthetic organic chemistry. acs.org

The presence of halogen atoms on the aromatic ring significantly influences the reactivity and properties of the aniline molecule. Halogenated aromatic rings are common in many areas of organic chemistry. acs.orgnih.gov They are not only important as synthetic building blocks but are also found as substructures in biologically active molecules, both synthetic and naturally occurring, as well as in some end-user industrial materials. acs.orgnih.gov

Classical methods for preparing aryl halides, such as electrophilic aromatic substitution, can be challenging with electron-rich substrates like anilines. acs.orgnih.gov Aniline and its derivatives are highly reactive towards electrophilic halogenation reagents, which can lead to issues with regioselectivity and stoichiometry. acs.orgnih.gov Therefore, the development of new synthetic methods for the regioselective halogenation of these electron-rich aromatic compounds is of great importance in synthetic organic chemistry. acs.orgnih.gov

The introduction of halogen atoms can also alter the physicochemical properties of molecules, such as lipophilicity and polarity, which is particularly important in the development of pharmaceuticals and agrochemicals. rsc.org For instance, halogenated anilines are used as intermediates in the synthesis of various compounds, including heterocyclic compounds with potential biological activity. scispace.com

Overview of 2,4-Dichloro-5-fluoroaniline as a Synthetic Intermediate

This compound is a specific halogenated aniline that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. chemfish.co.jp Its chemical structure, featuring two chlorine atoms and one fluorine atom on the aniline ring, provides a unique combination of reactivity and functionality. This compound is primarily utilized in the pharmaceutical, agrochemical, and specialty materials industries.

The electron-withdrawing nature of the halogen substituents on this compound enhances its reactivity in certain chemical reactions, such as coupling and substitution reactions. It is a recognized building block in organic synthesis and is used in the production of dyes and other industrial chemicals. For example, it is a precursor for the synthesis of 2,4-Dichloro-5-fluoronitrobenzene (B1301596). lookchem.com

The specific substitution pattern of this compound directs further chemical modifications to particular positions on the aromatic ring. For instance, in contrast to its isomer 2,3-dichloro-5-fluoroaniline, which favors reactions at the 3-position, this compound's substitution pattern influences the regioselectivity of subsequent reactions in a different manner.

Historical Context of Research on Dichloro-fluoroanilines

The systematic study of fluorine chemistry initially progressed more slowly than that of other halogens due to experimental challenges. thieme-connect.de Early research in the late 19th and early 20th centuries laid the groundwork for the synthesis of a variety of fluorinated aromatic compounds. thieme-connect.de The development of new fluorinating agents and synthetic methodologies was crucial for the advancement of this field. thieme-connect.de

Research into polysubstituted aryl fluorides, including those with chloro and amino functional groups, expanded the range of available building blocks for organic synthesis. thieme-connect.de The first report of a compound with a carbon-fluorine bond in a heterocyclic ring was in 1915. thieme-connect.de By the mid-20th century, aromatic fluorine chemistry was well-established. thieme-connect.de

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H4Cl2FN | nih.gov |

| Molecular Weight | 180.01 g/mol | sigmaaldrich.com |

| CAS Number | 348-64-1 | nih.govchemsrc.com |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | DKMSPQQQAXTFLP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Storage Temperature | Sealed in dry, 2-8°C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-5-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMSPQQQAXTFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956278 | |

| Record name | 2,4-Dichloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-64-1 | |

| Record name | 2,4-Dichloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 348-64-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dichloro 5 Fluoroaniline

Synthetic Routes to 2,4-Dichloro-5-fluoroaniline

The preparation of this compound is principally approached via two main strategies: the reduction of 2,4-dichloro-5-fluoronitrobenzene (B1301596) or the halogenation of a substituted aniline (B41778).

Reduction of Nitroaryl Precursors

The most common route to synthesizing this compound involves the reduction of the nitro group of 2,4-dichloro-5-fluoronitrobenzene. This transformation can be accomplished using either catalytic hydrogenation or chemical reduction methods.

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes due to its high efficiency and the production of clean byproducts, primarily water. This process involves the use of a metal catalyst, such as palladium or platinum, to facilitate the reaction of the nitro compound with hydrogen gas.

The hydrogenation of halogenated nitroaromatics to their corresponding anilines is a well-established industrial process. For the synthesis of this compound, the precursor 2,4-dichloro-5-fluoronitrobenzene is subjected to hydrogenation in the presence of a suitable catalyst. Palladium on carbon (Pd/C) is a commonly utilized catalyst for such transformations. The reaction is typically carried out in a solvent, such as an alcohol, at elevated temperatures and pressures. For instance, the reduction of similar compounds like 3,5-dichloro-4-fluoronitrobenzene (B1581561) has been successfully achieved using a Pd/C catalyst in an ethanol-water solution at temperatures ranging from 60-120°C and pressures of 1.0-4.0 MPa. google.com Continuous catalytic hydrogenation processes in fixed-bed reactors are also employed, which can achieve high conversion rates and product purity. google.com

| Parameter | Value/Condition |

| Starting Material | 2,4-dichloro-5-fluoronitrobenzene |

| Catalyst | Palladium on Carbon (Pd/C), Platinum-based catalysts |

| Reducing Agent | Hydrogen Gas (H₂) |

| Solvent | Alcohols (e.g., Methanol, Ethanol), Water |

| Temperature | 60 - 160°C |

| Pressure | 1.0 - 4.0 MPa |

| Typical Yield | High (often >95%) |

This table represents typical conditions extrapolated from similar reactions, as specific data for this compound was not available in the search results.

Chemical reduction offers an alternative to catalytic hydrogenation and can be more convenient for laboratory-scale synthesis. A classic method for the reduction of nitroarenes is the use of a metal in the presence of an acid. Iron powder in the presence of an acid, such as acetic acid or a halogen-containing aliphatic carboxylic acid, is a common and cost-effective reducing system. google.com

In this method, 2,4-dichloro-5-fluoronitrobenzene would be treated with iron powder in a suitable solvent and an acidic medium. The reaction proceeds through the transfer of electrons from the iron metal to the nitro group, which is subsequently protonated by the acid, ultimately yielding the aniline and iron oxides as byproducts. For example, the reduction of other nitroarenes has been effectively carried out by heating a mixture of the nitro compound, iron powder, and acetic acid in an aqueous solution. google.comresearchgate.net This method is robust and tolerant of various functional groups, making it a versatile option for synthesis.

| Parameter | Value/Condition |

| Starting Material | 2,4-dichloro-5-fluoronitrobenzene |

| Reducing Agent | Iron Powder (Fe) |

| Acid | Acetic Acid, Halogenated Carboxylic Acids |

| Solvent | Water, Ethanol |

| Temperature | 70 - 100°C |

| Typical Yield | Good to Excellent |

This table represents typical conditions extrapolated from similar reactions, as specific data for this compound was not available in the search results.

Halogenation of Aniline Derivatives

An alternative synthetic approach to this compound involves the direct halogenation of a suitably substituted aniline precursor. This requires careful control of the reaction conditions to achieve the desired regioselectivity.

The synthesis of this compound can be envisioned through the regioselective chlorination of 3-fluoroaniline. The directing effects of the amino and fluoro groups on the aromatic ring will influence the position of the incoming chloro substituents. The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these electronic effects can be complex, and achieving the desired 2,4-dichloro substitution pattern may require specific chlorinating agents and reaction conditions. Directing group strategies are often key to enhancing regioselectivity in C-H chlorination reactions. nih.gov

The synthesis of this compound could also be approached by the selective fluorination of 2,4-dichloroaniline (B164938). However, the direct fluorination of anilines is often challenging due to the high reactivity of both the fluorinating agents and the aniline ring, which can lead to a mixture of products and potential decomposition.

A more viable, albeit indirect, route involves the fluorination of a precursor molecule that can be subsequently converted to the desired aniline. For instance, a one-step method for preparing para-fluoroanilines from the corresponding para-halonitrobenzenes has been described, involving the reaction with anhydrous hydrogen fluoride (B91410) in the presence of a deoxygenating agent. google.com This suggests a potential pathway starting from a suitably substituted chloronitrobenzene, followed by reduction of the nitro group.

Multi-step Synthetic Processes from Substituted Benzenes

The construction of the this compound molecule typically involves a sequence of electrophilic aromatic substitution reactions followed by the reduction of a nitro group to an amine. The order in which the chloro, fluoro, and nitro groups are introduced onto the benzene (B151609) ring is crucial and is governed by the directing effects of the substituents already present. lumenlearning.com

A common strategy begins with a pre-existing dichlorobenzene or fluorochlorobenzene derivative. One potential pathway could start from 1,3-dichlorobenzene. The synthesis would proceed through the following key transformations:

Nitration: Introduction of a nitro group (—NO₂) via reaction with a mixture of nitric acid and sulfuric acid.

Fluorination: Introduction of the fluorine atom. This can be a challenging step, often requiring specific fluorinating agents.

Reduction: The final step is the reduction of the nitro group to an amine (—NH₂), yielding the target this compound.

An alternative and industrially relevant approach involves the modification of a more complex, readily available starting material. For instance, a process for a related compound, 2,4-dichloro-5-fluoro acetophenone, starts with 3,4-dichloronitrobenzene, which undergoes fluorination, followed by a reaction with chlorine to form a dichlorofluorobenzene intermediate. google.com A similar precursor, a dichlorofluoronitrobenzene, could be catalytically hydrogenated to produce the final aniline product. The synthesis of such precursors may start with materials like o-dichlorobenzene, which is nitrated and then fluorinated to create a mixture of chloro-fluoro-nitrobenzene isomers. google.com These isomers can then be further chlorinated before the final reduction step. google.com

The key to these multi-step syntheses is managing the regiochemistry at each stage. The activating and deactivating nature of the substituents dictates the position of the next incoming group, requiring a strategic retrosynthetic analysis to achieve the desired substitution pattern. lumenlearning.comlibretexts.org

Optimization of Synthesis Parameters

Optimizing the synthesis of this compound is essential for maximizing yield, ensuring purity, and achieving economic feasibility, particularly for industrial applications. This involves fine-tuning reaction conditions, selecting appropriate catalyst systems, and developing strategies to minimize unwanted side reactions.

Reaction Conditions and Solvent Effects

The final and often most critical step in the synthesis is the reduction of a substituted nitrobenzene (B124822) precursor. This catalytic hydrogenation is highly sensitive to reaction conditions such as temperature, pressure, and the choice of solvent.

For the hydrogenation of related dichlorofluoronitrobenzene compounds, reaction temperatures typically range from 60°C to 120°C. google.com The hydrogen pressure is also a critical parameter, generally maintained between 1.0 and 4.0 MPa. google.com The selection of a solvent is crucial for reactant solubility and catalyst activity. Aqueous solutions of alcohols, such as ethanol, methanol, and isopropanol, are commonly employed as the reaction medium. google.com In some fluorination reactions that precede the final reduction, dipolar, aprotic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) may be used. google.com

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Temperature | 60 - 120 °C | google.com |

| Hydrogen Pressure | 1.0 - 4.0 MPa | google.com |

| Solvent System | Aqueous Ethanol, Methanol, or Isopropanol | google.com |

| Reaction Time | 2 - 5 hours | google.com |

Catalyst Systems and Their Performance

The choice of catalyst is paramount for the efficient reduction of the nitro group to an amine. Transition metal catalysts are widely used due to their high activity and selectivity.

Palladium on carbon (Pd/C) is a preferred catalyst for this transformation. google.com Catalysts with a palladium loading of 5% or 10% are commonly utilized. google.com The amount of catalyst can range from 1% to 25% by weight relative to the nitroaromatic starting material. google.comgoogle.com Raney nickel is another effective catalyst that can be employed for the hydrogenation process. google.comgoogle.com The performance of these catalysts is critical; they must efficiently facilitate the reduction of the nitro group without promoting undesired side reactions, such as the hydrodechlorination of the chloro-substituents on the aromatic ring. google.com

| Catalyst | Support/Form | Typical Loading | Source |

|---|---|---|---|

| Palladium | Activated Carbon (Pd/C) | 5% or 10% | google.comgoogle.com |

| Nickel | Raney Nickel | N/A | google.comgoogle.com |

| Nickel/Chromium Oxide | Ni/Cr₂O₃ | N/A | google.com |

Yield Enhancement and Byproduct Minimization

Achieving a high yield of this compound while minimizing the formation of byproducts is a primary goal of process optimization. In laboratory settings, yields for similar hydrogenations can be around 84-89%, which may not be sufficient for profitable industrial production. google.com

Industrial Scale-Up Considerations for this compound Production

Translating a laboratory synthesis of this compound to an industrial scale introduces several critical considerations related to cost, efficiency, safety, and sustainability.

A key factor in cost reduction is the sourcing of raw materials. One innovative industrial strategy is to utilize byproducts from other chemical manufacturing processes. For example, 3,5-dichloro-4-fluoronitrobenzene, a potential precursor, is generated as a byproduct in the synthesis of 2,3,4-trifluoronitrobenzene, an intermediate for the antibiotic ofloxacin. google.com Using this byproduct as a starting material transforms a waste stream into a valuable resource, significantly lowering raw material costs. google.com

Process simplification is also a major goal. A synthesis that combines multiple transformations into a single step, such as the simultaneous reduction of a nitro group and dechlorination, can make the process more concise and efficient. google.com Furthermore, designing processes that operate under moderate conditions (lower pressure and temperature) and avoid highly corrosive or expensive reagents contributes to a safer and more cost-effective industrial operation. google.com

Chemical Reactivity and Derivatization of 2,4 Dichloro 5 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. While the amino group in 2,4-dichloro-5-fluoroaniline is an activating group, the cumulative electron-withdrawing inductive effects of the halogen substituents make the ring susceptible to nucleophilic attack under certain conditions.

Displacement of Halogen Substituents

The presence of three halogen atoms—two chlorine and one fluorine—provides multiple sites for potential nucleophilic attack. The viability of these reactions depends on the reaction conditions and the nature of the attacking nucleophile.

Amination involves the displacement of a halogen by an amine. In the context of this compound, this would typically require a strong nucleophilic amine and potentially harsh reaction conditions or catalysis. Such reactions are fundamental in the synthesis of more complex molecules, including pharmaceuticals like quinolone antibiotics, where substituted anilines are common precursors. quimicaorganica.orgvcu.edu The reaction proceeds via an addition-elimination mechanism, where the amine attacks the carbon atom bearing a halogen, forming a negatively charged intermediate that is stabilized by the electron-withdrawing character of the other ring substituents. Subsequent elimination of the halide ion restores the aromaticity of the ring.

Besides amines, other nucleophiles such as alkoxides, hydroxides, and thiolates can also displace the halogen substituents on the this compound ring. The success and regioselectivity of these reactions are highly dependent on the strength of the nucleophile and the specific reaction conditions employed. For instance, reaction with sodium methoxide in methanol could lead to the substitution of a halogen with a methoxy group.

Regioselectivity and Steric Effects

The regioselectivity of SNAr reactions on this compound—determining which of the three halogens is displaced—is influenced by a combination of electronic and steric factors.

Electronic Effects : The positions ortho and para to an activating group like the amino group are typically deactivated towards nucleophilic attack. Conversely, the halogens themselves are electron-withdrawing and activate the ring for SNAr. The relative ability of the halogens to act as leaving groups (I > Br > Cl > F) and their capacity to stabilize the intermediate through inductive effects (F > Cl > Br > I) are competing factors. Generally, the fluorine atom's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

Steric Effects : Steric hindrance can play a significant role in determining the site of nucleophilic attack. The amino group at C1 and the chlorine at C2 create a sterically crowded environment. A bulky nucleophile might preferentially attack the less hindered C4-chlorine or C5-fluorine position.

The interplay of these factors is complex, but often in polyhalogenated aromatic systems, the position most activated by electron-withdrawing groups and least sterically hindered will react first.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The existing substituents on the this compound ring direct the position of the incoming electrophile.

Influence of Amino and Halogen Groups on Reactivity

The reactivity and orientation of EAS reactions are dictated by the combined directing effects of the amino and halogen substituents.

Amino Group (-NH₂) : The amino group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.

In this compound, the powerful activating and directing effect of the amino group dominates. Therefore, incoming electrophiles will be directed to the positions that are ortho and para relative to the amino group. The available positions are C6 (ortho) and C3 (meta, but ortho to the C2-Cl and C4-Cl). Given the strong directing power of the amino group, substitution is most likely to occur at the C6 position, which is ortho to the amino group and relatively less sterically hindered compared to the positions adjacent to the chlorine atoms.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -Cl | C2 | Deactivating | Ortho, Para |

| -Cl | C4 | Deactivating | Ortho, Para |

| -F | C5 | Deactivating | Ortho, Para |

Nitration and Halogenation Pathways

The reactivity of the aromatic ring in this compound is influenced by the directing effects of the amine and halogen substituents. The amino group is a strongly activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. The positions open for electrophilic substitution are C6 and C3. Given the steric hindrance from the adjacent chlorine at C4 and the electronic deactivation by the three halogen atoms, the conditions for these reactions need to be carefully controlled.

Nitration: The introduction of a nitro group onto the aniline (B41778) ring is a key step for further functionalization, such as the synthesis of diamino derivatives. The nitration of halogenated anilines typically requires strong acidic conditions. For instance, the nitration of 1,2-dichloro-4,5-difluorobenzene, a related compound, is achieved using fuming nitric acid in fuming sulfuric acid to yield 1,2-dichloro-4,5-difluoro-3-nitrobenzene google.com. A similar approach can be applied to this compound, where the nitro group is expected to add at the C6 position, which is para to the fluorine and ortho to the amine, representing the most activated available position.

Halogenation: Direct halogenation of haloanilines can provide polyhalogenated derivatives. For example, the bromination of 2-fluoroaniline can be performed using a halogenating agent in the presence of a quaternary ammonium halide catalyst to produce 2-bromo-4-fluoroaniline with high yield and selectivity google.com. This methodology suggests that further halogenation of this compound, for instance at the C6 position, is feasible. Chlorination of similar precursors like 2-fluoroacetanilide is also a known pathway to introduce additional chlorine atoms onto the aromatic ring google.com. The development of modern coupling reactions, such as the Suzuki-Miyaura reaction, has significantly increased the demand for specifically halogenated compounds as starting materials .

Coupling Reactions

Diazo Coupling and Derivative Formation

The primary amine functionality of this compound allows for its conversion into a diazonium salt, a highly versatile intermediate in organic synthesis. The diazotization process typically involves treating the aniline with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt researchgate.net.

Once formed, the 2,4-dichloro-5-fluorobenzenediazonium salt can undergo a variety of reactions. A prominent application is in diazo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form highly colored azo compounds. These reactions are fundamental in the synthesis of dyes and pigments nih.gov. The general procedure involves the dropwise addition of the cold diazonium salt solution to a solution of the coupling partner under controlled pH conditions .

Beyond azo dyes, diazonium salts are precursors to a wide range of derivatives. The diazonium group can be replaced by various substituents in Sandmeyer-type reactions (using copper(I) salts) or other substitution reactions. This allows for the introduction of groups like -OH, -CN, -Br, -Cl, and -F. Furthermore, the diazo group can be reduced and removed entirely (hydrodediazoniation) using reagents like hypophosphorous acid (H₃PO₂) or ethanol, which provides a method for synthesizing compounds that may not be accessible through direct substitution lkouniv.ac.in.

Suzuki-Miyaura Coupling for Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for synthesizing substituted biphenyls nih.govwikipedia.org. This reaction typically couples an organoboron species (like a boronic acid or ester) with an organohalide libretexts.org. In the context of this compound, it can be used to synthesize key intermediates for agrochemicals and pharmaceuticals.

A significant industrial application is the synthesis of 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine, a crucial building block for the fungicide Bixafen google.com. The synthesis involves a Suzuki-Miyaura coupling between a derivative of this compound and a suitable boronic acid. The general mechanism involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst libretexts.orgyonedalabs.com.

The efficiency of the Suzuki-Miyaura reaction depends on several factors, including the choice of catalyst, ligand, base, and solvent. Palladium complexes with phosphine ligands are commonly employed nih.govgoogle.com. The reaction is valued for its tolerance of a wide range of functional groups and its often high yields acs.orgmdpi.com.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Form Fluorinated Biphenyls

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | 105 °C, 8.5 h | ~78% (average) | nih.govacs.org |

| 4-Chloroaniline (B138754) derivative | 2,4-Difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | Not specified | Excellent | google.com |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd nanoparticles on COOH-graphene | K₂CO₃ | DMF/Water | 80 °C, 48 h | >95% | mdpi.com |

Other Cross-Coupling Methodologies

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methodologies are also instrumental in forming C-C and C-heteroatom bonds. These reactions expand the synthetic utility of this compound and its derivatives umontreal.ca.

Heck, Stille, and Negishi Couplings: These palladium-catalyzed reactions provide alternative routes to C-C bond formation. The Heck reaction couples organohalides with alkenes, the Stille reaction uses organotin compounds, and the Negishi reaction employs organozinc reagents nih.govnih.govmdpi.com. These methods are valuable for creating complex molecular architectures, including polyolefins and styrenes wikipedia.org.

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. This methodology could be used to couple this compound with various aryl halides or, conversely, to couple a halogenated derivative of the aniline with another amine, enabling the synthesis of complex diarylamines nih.gov.

Nickel-Catalyzed Couplings: Recent advancements have shown that less expensive nickel catalysts can be effective for C-O and C-N bond-forming reactions. For example, nickel-catalyzed photoredox reactions using tert-butylamine as both a base and a ligand have been developed for coupling aryl bromides with various nucleophiles, including anilines and phenols uni-regensburg.de.

Oxidation and Reduction Chemistry of the Amine Functionality

The amine group of this compound can undergo various transformations, but the reduction of a previously introduced nitro group is a particularly common and useful pathway. This two-step sequence (nitration followed by reduction) is a powerful strategy for synthesizing diaminoarenes.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic chemistry and can be achieved using a wide array of reagents and conditions wikipedia.org. The choice of method often depends on the presence of other functional groups in the molecule.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas commonorganicchemistry.com. Platinum(IV) oxide is also an effective catalyst wikipedia.org. This method is highly effective for both aromatic and aliphatic nitro compounds commonorganicchemistry.com.

Metal-Acid Systems: The classical Béchamp reduction uses iron metal in acidic media (e.g., acetic acid or hydrochloric acid) commonorganicchemistry.comunimi.it. Other common systems include tin(II) chloride (SnCl₂) in concentrated HCl or zinc (Zn) in acid wikipedia.orgcommonorganicchemistry.com. These methods are robust and tolerate many functional groups.

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Raney nickel or Fe/CaCl₂) or formic acid can serve as the hydrogen source, avoiding the need for high-pressure hydrogenation equipment scispace.comorganic-chemistry.org.

The selective reduction of one nitro group in a dinitro compound can sometimes be achieved using sodium sulfide or sodium hydrosulfite wikipedia.orgscispace.com. The resulting 2,4-dichloro-5-fluoro-phenylenediamine derivative is a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd/C | H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) | Highly efficient, clean reaction. Can affect other reducible groups. | commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Refluxing acid | Cost-effective, widely used industrially. | wikipedia.orgunimi.it |

| SnCl₂ / HCl | Concentrated HCl | Mild conditions, good for laboratory scale. | wikipedia.org |

| Zn / NH₄Cl | Aqueous medium | Reduces nitro groups to hydroxylamines or amines. | wikipedia.orgscispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | Can offer chemoselectivity. | wikipedia.org |

Formation of Heterocyclic Scaffolds Utilizing this compound

This compound is a valuable building block for synthesizing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. The aniline's structure can be incorporated into rings like quinolines, benzimidazoles, and triazoles through various condensation and cyclization reactions.

Quinolines: Several classic named reactions utilize anilines to construct the quinoline (B57606) skeleton.

Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent (often the nitrobenzene (B124822) corresponding to the aniline used) to produce quinoline pharmaguideline.comnih.gov.

Doebner-von Miller Reaction: An α,β-unsaturated carbonyl compound reacts with an aniline in the presence of a strong acid to yield substituted quinolines iipseries.org.

Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines and 1,3-dicarbonyl compounds pharmaguideline.com.

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a direct route to substituted quinolines nih.gov.

Benzimidazoles: The synthesis of benzimidazoles often requires an ortho-phenylenediamine precursor. Therefore, this compound would first need to be converted into 3-amino-2,4-dichloro-5-fluoroaniline (via a nitration-reduction sequence). This diamine can then be cyclized with various reagents. The Phillips condensation, reacting the diamine with a carboxylic acid or its derivative under acidic conditions, is a common and direct method researchgate.netresearchgate.net. The use of aldehydes followed by oxidative cyclization is another established route mdpi.com. The resulting 5-chloro-7-fluoro-benzimidazole scaffold is found in various biologically active molecules.

Triazoles and Other Heterocycles: The amine group can also serve as a nucleophile or be converted into other reactive groups to participate in the formation of other heterocyclic systems. For example, aniline derivatives are used in the synthesis of hybrid molecules containing both benzimidazole and 1,2,4-triazole rings, which have shown significant biological activity nih.gov. Furthermore, this compound derivatives can serve as precursors for other important heterocyclic cores like pyrimidines, which are central to many therapeutic agents semanticscholar.orgnih.gov.

Synthesis of Triazole Derivatives

The 2,4-dichloro-5-fluorophenyl moiety has been successfully incorporated into thiazolotriazole structures. The synthesis begins with the conversion of this compound to an essential intermediate, 5-(2,4-dichloro-5-fluorophenyl)-4H-1,2,4-triazole-3-thiol. This triazole thiol serves as the foundational building block for further derivatization nih.govresearchgate.net.

The general synthetic pathway involves reacting the triazole thiol with various phenacyl bromides. This reaction leads to the formation of a series of 2,6-disubstituted-5-(2,4-dichloro-5-fluorophenyl)thiazolo[3,2-b]-1,2,4-triazoles. The characterization of these novel compounds has been confirmed through infrared spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis nih.gov. A number of these synthesized thiazolotriazole derivatives have demonstrated notable anti-inflammatory, analgesic, and antimicrobial activities nih.govresearchgate.net.

Table 1: Synthesis of Thiazolotriazole Derivatives

| Starting Material | Reagent | Resulting Derivative Class |

|---|

Pyrazoline Derivative Synthesis

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are frequently synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives dergipark.org.trnih.govmdpi.com. While direct synthesis from this compound requires preliminary steps, a common and logical synthetic route involves its conversion into a corresponding hydrazine.

This synthetic approach would first involve the diazotization of this compound, followed by reduction to yield 2,4-dichloro-5-fluorophenylhydrazine. This hydrazine derivative can then undergo a cyclization reaction with various chalcones (prepared via Claisen-Schmidt condensation of an appropriate ketone and aldehyde) in a suitable solvent like ethanol, often with an acid catalyst, to yield 1,3,5-trisubstituted-2-pyrazoline derivatives bearing the 2,4-dichloro-5-fluorophenyl group at the N-1 position dergipark.org.trnih.gov.

Table 2: General Synthesis of Pyrazoline Derivatives

| Intermediate from Starting Aniline | Reagent Class | Resulting Derivative Class |

|---|

Quinoline-2-carboxamide Derivative Synthesis

The synthesis of quinoline rings from anilines is a cornerstone of heterocyclic chemistry, with named reactions such as the Doebner-von Miller reaction providing a classic route wikipedia.orgjptcp.com. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid wikipedia.orgnih.gov.

Utilizing this methodology, this compound can be reacted with α,β-unsaturated aldehydes or ketones to form substituted quinolines. For instance, reaction with crotonaldehyde would yield a methyl-substituted quinoline, while reaction with benzalacetone would produce a methyl- and phenyl-substituted quinoline. The reaction proceeds through a 1,4-addition of the aniline to the unsaturated carbonyl, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring wikipedia.org. While the classic Doebner-von Miller synthesis leads to 2- and/or 4-substituted quinolines, the specific synthesis of a quinoline-2-carboxamide derivative would necessitate the use of specialized starting materials or subsequent modifications to the quinoline ring.

Table 3: Doebner-von Miller Synthesis of Quinoline Derivatives

| Reactant 1 | Reactant 2 Class | Catalyst | Resulting Derivative Class |

|---|

Schiff Base Formation and Applications

Schiff bases, characterized by the azomethine functional group (-C=N-), are readily synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone researchgate.netgsconlinepress.comjetir.org. This compound, as a primary amine, undergoes this reaction efficiently. The synthesis is typically carried out by refluxing equimolar amounts of the aniline and a substituted aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst like glacial acetic acid jetir.org.

This reaction has been used to prepare a variety of Schiff bases incorporating the 2,4-dichloro-5-fluorophenyl scaffold researchgate.netresearchgate.net. These compounds are of significant interest due to their biological activities. Research has shown that Schiff bases derived from this aniline exhibit promising antifungal properties researchgate.net. The presence of the imine linkage is considered crucial for their biological activity sphinxsai.com. The resulting compounds have been evaluated for their efficacy against various fungal strains, highlighting the potential of this chemical class in the development of new antifungal agents researchgate.netnih.gov.

Table 4: Synthesis and Application of Schiff Bases

| Reactant 1 | Reactant 2 Class | Resulting Product | Primary Application |

|---|

Applications in Medicinal Chemistry and Agrochemical Development

Role as an Intermediate in Pharmaceutical Synthesis

2,4-Dichloro-5-fluoroaniline is a crucial precursor in the synthesis of numerous pharmaceutical agents. The presence of halogen atoms on the aniline (B41778) ring provides multiple reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. This adaptability has led to its use in the development of drugs across various therapeutic areas.

The synthesis of quinolone and fluoroquinolone antibacterials often involves the construction of a core quinoline (B57606) ring system. Anilines are key starting materials in classic synthetic routes like the Gould-Jacobs reaction. In this process, an aniline derivative is reacted with an alkoxymethylenemalonic ester, followed by a cyclization step to form the quinolone scaffold.

While specific examples detailing the use of this compound are not extensively documented in readily available literature, the synthesis of fluoroquinolones from structurally similar halogenated anilines is a well-established method. For instance, 3-chloro-4-fluoroaniline (B193440) is a known precursor in the synthesis of certain fluoroquinolones. The general synthetic approach suggests that this compound could be utilized to introduce specific halogen substitutions on the quinolone ring, which are known to modulate the antibacterial spectrum and potency of these drugs. The fluorine atom at the 5-position is of particular interest as fluorine substitution is a hallmark of the potent fluoroquinolone class of antibiotics.

Table 1: Examples of Fluoroquinolone Precursors and Their Synthetic Applications This table is generated based on established synthetic routes for fluoroquinolones and may not represent direct synthesis from this compound.

| Precursor Compound | Synthetic Route | Resulting Quinolone Class | Key Structural Feature from Precursor |

| 3-Chloro-4-fluoroaniline | Gould-Jacobs Reaction | Fluoroquinolone | Introduction of fluorine at the C6 position of the quinolone ring. |

| Various substituted anilines | Conrad-Limpach-Knorr Reaction | Quinolone | Formation of the core quinoline ring system. |

This compound and its close analogues are pivotal in the synthesis of several targeted anticancer therapies, particularly tyrosine kinase inhibitors (TKIs). These drugs are designed to block specific enzymes called tyrosine kinases, which can become overactive in cancer cells and promote tumor growth.

A prominent example is the synthesis of Bosutinib , a TKI used to treat chronic myeloid leukemia (CML). While many documented syntheses of Bosutinib utilize the closely related 2,4-dichloro-5-methoxyaniline, the synthetic route involves the coupling of this aniline derivative with a quinoline core. This highlights the role of the dichlorinated aniline structure as a key pharmacophore. The substitution pattern is crucial for the drug's ability to bind to the ATP-binding site of the targeted kinases, such as Src and Abl.

Similarly, the synthesis of Pazopanib , a multi-targeted TKI used for renal cell carcinoma and soft tissue sarcoma, involves intermediates derived from dichlorinated aromatic compounds. Although direct synthesis from this compound is not the most commonly cited route, the principles of its synthesis, which involve the construction of a complex heterocyclic system, demonstrate the utility of halogenated anilines in creating potent anticancer agents.

Table 2: Anticancer Agents Synthesized from Dichloroaniline Derivatives

| Anticancer Agent | Class | Precursor (Analogue) | Role of the Aniline Derivative |

| Bosutinib | Tyrosine Kinase Inhibitor (Src/Abl) | 2,4-dichloro-5-methoxyaniline | Forms a key part of the molecule that binds to the kinase active site. |

| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, etc.) | Intermediates from dichlorinated compounds | Contributes to the core structure necessary for kinase inhibition. |

The unique electronic properties of this compound make it a valuable starting material for the synthesis of various enzyme inhibitors. The incorporation of this moiety can influence the binding affinity and selectivity of the final compound for its target enzyme.

One area of interest is the development of carbonic anhydrase inhibitors . These drugs are used to treat conditions like glaucoma, epilepsy, and altitude sickness. The synthesis of novel carbonic anhydrase inhibitors has been reported starting from 2,4-dichlorobenzenesulfonamides. While not a direct use of the aniline, the 2,4-dichloro substitution pattern is a key feature of these inhibitors. The development of benzenesulfonamide-based inhibitors often involves the modification of an aniline precursor, suggesting a potential route for the utilization of this compound in creating new derivatives with tailored inhibitory profiles against different carbonic anhydrase isoforms.

The versatility of this compound extends to the synthesis of a broad range of other biologically active compounds. Its reactive nature allows it to be incorporated into various heterocyclic systems, which are common scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability and membrane permeability of drug candidates.

Research in this area is ongoing, with the potential for this compound to be used in the synthesis of novel antiviral, anti-inflammatory, and other therapeutic agents. The ability to functionalize the aniline at multiple positions provides a platform for creating diverse chemical libraries for drug discovery screening.

Utilization in Agrochemical Manufacturing

In addition to its role in pharmaceuticals, this compound is a key intermediate in the agrochemical industry. The same chemical properties that make it useful for drug synthesis are also advantageous for creating effective and selective pesticides.

Halogenated anilines are foundational components in the synthesis of many herbicides and insecticides. The specific halogen substitution pattern can fine-tune the biological activity of the resulting pesticide, its environmental persistence, and its selectivity for target pests over beneficial organisms.

For instance, fluorinated anilines are used in the synthesis of certain classes of herbicides. While direct synthesis of commercial herbicides from this compound is not widely documented, the structural motif is present in various agrochemical classes. For example, substituted anilines are precursors to sulfonylurea herbicides , a class of compounds known for their high efficacy at low application rates. The synthesis of these herbicides often involves the reaction of a substituted aniline with a sulfonyl isocyanate.

In the realm of insecticides, anilines are used to create a variety of active ingredients. The development of novel insecticides often focuses on creating molecules that can overcome resistance in pest populations, and the unique substitution pattern of this compound offers a potential starting point for the design of new insecticidal compounds.

Table 3: Agrochemical Classes Utilizing Substituted Aniline Precursors

| Agrochemical Class | Type | Role of Aniline Precursor | Example of Related Precursor |

| Sulfonylureas | Herbicide | Forms a key part of the final molecule, influencing activity and selectivity. | Various substituted anilines |

| Phenylpyrazole Insecticides | Insecticide | Forms the core phenylpyrazole structure. | Substituted anilines |

| Dicarboximide Fungicides | Fungicide | Incorporated into the heterocyclic ring system. | Halogenated anilines |

Synthesis of Teflubenzuron Intermediate

Note: The provided outline specifies the use of this compound as an intermediate in the synthesis of Teflubenzuron. However, extensive review of scientific literature and chemical databases indicates that the key aniline intermediate for Teflubenzuron synthesis is 3,5-dichloro-2,4-difluoroaniline . The IUPAC name of Teflubenzuron, 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, confirms the precursor structure. herts.ac.ukgoogle.comnih.govfao.org To ensure scientific accuracy, this section cannot be completed as requested.

Applications in Fungicide Development

Halogenated aromatic compounds are integral to the structure of many synthetic fungicides. The strategic placement of chlorine and fluorine atoms on a phenyl ring can lead to enhanced fungicidal efficacy. While specific commercial fungicides derived directly from this compound are not prominently documented in publicly available research, its structural motifs are relevant to fungicide design.

Research Findings:

The development of novel fungicides often involves creating and screening libraries of compounds with varied substitution patterns. mdpi.comnih.gov Aniline derivatives, particularly halogenated ones, serve as common starting materials or "building blocks" in these synthetic pathways. nih.govmdpi.com

The N-arylalanine fragment, which can be derived from anilines, is a known toxophoric group (the part of a molecule responsible for its toxic action) in acylalanine fungicides. nih.gov

The broader class of chloro- and fluoro-substituted anilines are precursors to a range of biologically active molecules, and their utility as intermediates in the synthesis of potential new agrochemicals, including fungicides, remains an active area of research. lookchem.comrhhz.net

Use in Specialty Materials and Dyes

The chemical reactivity of the amino group on the this compound molecule allows it to be a key component in the synthesis of specialty organic molecules, particularly azo dyes.

Synthesis of Azo Dyes: Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore. nih.gov The synthesis of these dyes typically involves a two-step process:

Diazotization: The primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (commonly sodium nitrite (B80452) in an acidic solution) at low temperatures. This reaction converts the amino group (-NH2) into a highly reactive diazonium salt (-N≡N⁺). unb.casphinxsai.com

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.gov The diazonium salt acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage, creating the final dye molecule. sphinxsai.com

The specific color and properties (such as lightfastness and solubility) of the resulting azo dye are determined by the chemical structures of both the diazo component (this compound) and the chosen coupling component. scialert.net The presence of the dichloro- and fluoro- substituents on the aniline ring influences the final shade and performance characteristics of the dye.

Applications in Specialty Materials: Beyond traditional textile applications, certain classes of dyes derived from halogenated anilines have found use in more advanced fields. Research has shown that some disazo dyes, which can be synthesized from precursors like 2,4-dichloroaniline (B164938), exhibit properties that make them suitable for use as organic photoconductors. scialert.net These materials are integral to applications in electronics, such as in photoreceptors for laser printers and other optoelectronic devices.

Environmental Fate and Biodegradation Studies

Environmental Occurrence and Distribution of Chloroanilines

Chloroanilines are not known to occur naturally. inchem.org Their presence in the environment is primarily due to anthropogenic activities. inchem.org They are released through fugitive emissions and in wastewater during their production and use as intermediates in the synthesis of dyes, pharmaceuticals, polymers, and particularly, pesticides like phenylurea herbicides. semanticscholar.orgepa.govresearchgate.net A significant environmental source is the microbial transformation of these herbicides in soil and water, which releases chloroaniline residues. semanticscholar.orgnih.gov

Once released, the distribution of chloroanilines is governed by their physical and chemical properties. They can be found in various environmental compartments, including water, soil, and sediment. epa.gov Some chloroanilines have been identified in drinking water and rivers. epa.gov In soil, they tend to bind with organic matter and soil components, which can reduce their mobility. semanticscholar.orgepa.gov While some volatilization from soil surfaces can occur, it is generally considered a minor removal pathway. epa.gov Due to their potential for persistence and bioaccumulation, these compounds are often classified as priority pollutants. semanticscholar.orgresearchgate.net

Microbial Degradation Pathways

The primary mechanism for the removal of chloroanilines from the environment is biodegradation by microorganisms. nih.gov Bacteria and fungi have evolved diverse enzymatic systems to break down these recalcitrant compounds, often using them as a source of carbon and nitrogen. nih.govsciepub.com

Numerous bacterial strains capable of degrading chloroanilines have been isolated, primarily from contaminated soils and wastewater treatment plants. nih.govsciepub.com The aerobic degradation pathway typically begins with an oxidative deamination, where an enzyme, often an aniline (B41778) dioxygenase, converts the chloroaniline to a corresponding chlorocatechol. frontiersin.org This chlorocatechol is a key intermediate that is then further degraded via ring cleavage, following either an ortho- or meta-cleavage pathway, eventually funneling the breakdown products into central metabolic cycles. frontiersin.org

Several bacterial genera have demonstrated the ability to metabolize various chloroanilines.

| Bacterial Strain | Degraded Compound(s) | Reference |

|---|---|---|

| Pseudomonas sp. | Monochloroanilines, 3,4-dichloroaniline (B118046) | researchgate.netfrontiersin.org |

| Delftia acidovorans | 3-chloroaniline | sciepub.comfrontiersin.org |

| Comamonas testosteroni | 3-chloroaniline, Aniline | sciepub.comfrontiersin.org |

| Acinetobacter baumannii | 4-chloroaniline (B138754) | nih.govfrontiersin.org |

| Acinetobacter soli GFJ2 | 3,4-dichloroaniline | mdpi.com |

| Klebsiella sp. | 4-chloroaniline | nih.gov |

| Rhizobium sp. | 3-fluoroaniline | researchgate.net |

Filamentous fungi are also significant in the degradation of xenobiotics, including chloroanilines. nih.gov They possess powerful extracellular enzymatic machinery, such as laccases and peroxidases, which can initiate the breakdown of complex and recalcitrant molecules. mdpi.commdpi.com Fungal degradation can occur through metabolism, where the fungus uses the compound as a nutrient source, or co-metabolism, where the compound is degraded fortuitously by enzymes produced for other purposes. nih.gov Fungal processes for degrading dichloroanilines involve reactions such as oxidation, N-acetylation, and polymerization. nih.gov

| Fungal Species | Degraded Compound(s) | Key Observations | Reference |

|---|---|---|---|

| Aspergillus niger | 3,4-dichloroaniline (DCA) | Involved in the metabolism of DCA. | nih.gov |

| Fusarium sp. | 3,4-dichloroaniline (DCA) | Metabolized DCA through oxidation, co-denitrification, and polymerization. | nih.gov |

| Mortierella isabellina | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Showed superior performance in degrading 2,4-D, a related chlorinated aromatic. | mdpi.com |

| Aspergillus penicilloides | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Demonstrated effective degradation of 2,4-D. | mdpi.com |

The study of microbial degradation pathways has led to the identification of various intermediate metabolites. Identifying these compounds is crucial for understanding the degradation mechanism and ensuring that the breakdown process does not lead to the formation of more persistent or toxic substances. For chloroanilines, metabolites often result from hydroxylation, dehalogenation, and polymerization reactions.

| Parent Compound | Metabolite | Degradation Process/Organism | Reference |

|---|---|---|---|

| Monochloroanilines | Chlorocatechols | Bacterial oxidative deamination | frontiersin.org |

| 3,4-dichloroaniline | 4,5-dichlorocatechol | Bacterial (Acinetobacter soli GFJ2) | mdpi.com |

| 3,4-dichloroaniline | 3,4-dichloroacetanilide | Fungal (Aspergillus niger, Fusarium sp.) | nih.gov |

| 3,4-dichloroaniline | Tetrachloroazobenzene | Fungal (Fusarium sp.) | nih.gov |

| 3,4-dichloroaniline | Tetracloroazoxybenzene | Fungal (Fusarium sp.) | nih.gov |

| 2-chloroaniline (B154045) | 2-chlorophenol (B165306), p-benzoquinone | TiO2-catalyzed photodegradation | mdpi.com |

Abiotic Degradation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial action, abiotic processes can contribute to the transformation of chloroanilines in the environment. nih.gov Photodegradation, or photolysis, is a particularly important pathway for these compounds in sunlit surface waters. nih.gov Direct photolysis occurs when the chemical itself absorbs light energy, leading to its breakdown. nih.gov Studies on 4-chloroaniline have estimated its half-life in surface waters during summer to be as short as 0.4 hours due to illumination. nih.gov For 2,4,5-trichloroaniline (B140166) in lake water, photochemical processes were found to be the primary driver of degradation, accounting for the majority of its mineralization compared to microbial processes. nih.gov The photodegradation of 2-chloroaniline has been shown to produce intermediates like 2-chlorophenol and p-benzoquinone. mdpi.com

In contrast, hydrolysis is generally not considered an important environmental fate process for chloroanilines, as the aniline functional group lacks bonds that are susceptible to hydrolysis under typical environmental conditions. nih.gov

Environmental Impact Assessment of Dichloro-fluoroanilines

Assessing the environmental impact of specific dichloro-fluoroanilines is challenging without compound-specific data. However, based on the behavior of related chloroaniline and fluoroaniline (B8554772) compounds, a general assessment can be made. nih.gov Dichloro-fluoroanilines are synthetic compounds primarily entering the environment as manufacturing intermediates or as breakdown products of more complex chemicals like pesticides. semanticscholar.orgenvironmentclearance.nic.in

The primary concerns for this class of compounds include:

Persistence: The presence of multiple halogen substituents (chlorine and fluorine) on the aniline ring can increase the compound's resistance to microbial degradation, potentially leading to longer persistence in soil and water.

Toxicity: Chloroanilines as a group are known to be toxic to aquatic organisms and can inhibit microbial growth. semanticscholar.org They are often listed as priority pollutants in environmental risk assessments due to their adverse health and ecological effects. researchgate.net

Bioaccumulation: While data varies, some chlorinated aromatics have the potential to accumulate in living organisms, although bioaccumulation for some chloroanilines in aquatic species has been reported to be low. inchem.org

Toxicological Research and Metabolic Fate

Metabolism and Biotransformation of Chloroanilines

The metabolism of chloroanilines is a multifaceted process involving several key enzymatic pathways. These reactions aim to transform the lipophilic parent compound into more water-soluble derivatives that can be readily excreted. The primary routes include oxidation, hydroxylation, and various conjugation reactions.

N-oxidation and Hydroxylation Pathways

A significant metabolic route for chloroanilines involves oxidation reactions. One major pathway is aromatic ring hydroxylation, particularly ortho-hydroxylation. nih.gov For instance, p-chloroaniline is metabolized to 2-amino-5-chlorophenyl sulfate, which is a major excretion product in rats, mice, and monkeys. nih.gov This hydroxylation is a critical step that can either lead to detoxification or, in some cases, create more reactive intermediates. Studies suggest that aromatic ring hydroxylation can increase the in vitro toxicity of chloroanilines. aminer.org

N-oxidation is another crucial pathway in the metabolism of aromatic amines. This reaction is catalyzed by cytochrome P-450-dependent monooxygenases and flavoprotein monooxygenases. oclc.org While N-oxidation of secondary aromatic amines is well-documented, primary aromatic amines also undergo this transformation, leading to the formation of highly reactive metabolites. oclc.orgresearchgate.net These oxidative pathways are fundamental to understanding the subsequent formation of toxic products.

Formation of Nitroso and Hydroxylamine Metabolites

The N-oxidation of chloroanilines leads to the formation of N-hydroxylamine and nitroso derivatives. researchgate.net These metabolites are of significant toxicological concern as they are potent oxidizing agents. The mechanism for methemoglobinemia, a primary toxic effect of anilines, is not fully understood in humans but is strongly linked to these metabolites. researchgate.net Animal studies focusing on aniline (B41778) toxicity implicate N-hydroxylamine and nitroso metabolites as key contributors to this blood disorder. researchgate.net

The toxic effect arises from a redox cycle where the hydroxylamine is oxidized to the nitroso derivative, which is then reduced back to the hydroxylamine. This futile cycling places significant oxidant stress on hemoglobin, leading to the oxidation of iron and the formation of methemoglobin. researchgate.net Although direct detection of these reactive metabolites in humans has been challenging, they are predicted to be potent mediators of methemoglobinemia. researchgate.net

Acetylation and Other Conjugation Pathways

Following Phase I reactions like oxidation and hydroxylation, chloroanilines and their metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. uomus.edu.iqtaylorfrancis.com

N-acetylation is a major metabolic pathway for chloroanilines, resulting in the formation of chloroacetanilides. nih.gov This reaction is catalyzed by N-acetyltransferases (NATs). nih.gov N-acetylation is generally considered a detoxification step in the context of chloroaniline-induced liver or kidney injury, as the resulting chloroacetanilides are typically less potent as hepatotoxicants or nephrotoxicants than the parent chloroaniline. nih.gov However, acetylation can exhibit polymorphism, with individuals being classified as "slow" or "fast" acetylators, which can influence susceptibility to toxicity. nih.govuomustansiriyah.edu.iq

Other important conjugation pathways include:

Sulfation: Hydroxylated metabolites, such as 2-amino-5-chlorophenol, can be conjugated with sulfate to form highly water-soluble sulfate esters. nih.govnih.gov The formation of 2-amino-5-chlorophenyl sulfate is a major route for p-chloroaniline. nih.gov

Glucuronidation: This involves the attachment of glucuronic acid to hydroxylated metabolites, another key pathway for increasing water solubility and excretion. taylorfrancis.comindustrialchemicals.gov.au

Glutathione (GSH) Conjugation: Reactive electrophilic metabolites can be detoxified by conjugation with glutathione, a process that protects vital cellular components from damage. uomus.edu.iquomustansiriyah.edu.iq

Table 1: Major Metabolic Pathways of Chloroanilines

| Pathway | Key Enzymes | Metabolites Formed | Toxicological Significance |

|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated chloroanilines (e.g., 2-amino-5-chlorophenol) | Can increase in vitro toxicity; precursor for conjugation |

| N-oxidation | Cytochrome P450, Flavin-monooxygenases | N-hydroxylamine and Nitroso derivatives | Highly reactive; implicated in methemoglobinemia |

| N-acetylation | N-acetyltransferases (NATs) | Chloroacetanilides | Generally a detoxification pathway for organ toxicity |

| Sulfation | Sulfotransferases | Sulfate conjugates (e.g., 2-amino-5-chlorophenyl sulfate) | Increases water solubility for excretion |

| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates | Increases water solubility for excretion |

Mechanisms of Toxicity Associated with Chloroanilines

The toxicity of chloroanilines is directly related to their metabolic activation into reactive species that can interact with cellular macromolecules, leading to cell damage and organ dysfunction.

Hematotoxicity, Including Methemoglobinemia

The most prominent acute toxic effect of chloroanilines is hematotoxicity, specifically methemoglobinemia. industrialchemicals.gov.aunj.govnih.gov This condition results from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), rendering it unable to bind and transport oxygen. researchgate.netnih.gov This leads to cyanosis (a blueish discoloration of the skin and lips) and, in severe cases, can cause respiratory distress, collapse, and death. nj.govnih.govnih.gov

The mechanism is believed to be driven by the N-hydroxylamine and nitroso metabolites. researchgate.net The redox cycling between these two forms generates reactive oxygen species and directly oxidizes hemoglobin. researchgate.net The potency of chloroaniline isomers in inducing methemoglobinemia varies, with the order in rats and mice being p-chloroaniline > m-chloroaniline > o-chloroaniline. industrialchemicals.gov.au Humans are generally more sensitive than rats to chemically induced methemoglobinemia. industrialchemicals.gov.au Chronic exposure can also lead to hemolytic anemia and an enlarged spleen due to increased red blood cell destruction. industrialchemicals.gov.auscbt.com

Organ-Specific Toxicity: Nephrotoxicity and Hepatotoxicity

Chloroanilines are also recognized as toxicants to the kidneys (nephrotoxicity) and liver (hepatotoxicity). nih.govnih.gov

Nephrotoxicity: Studies in Fischer 344 rats have demonstrated the nephrotoxic potential of chloroanilines. nih.govnih.gov For example, 3-chloroaniline administration resulted in effects like oliguria (decreased urine output), glucosuria (glucose in urine), hematuria (blood in urine), and an increased blood urea nitrogen concentration. nih.gov The in vitro nephrotoxic potential among 3-haloanilines was found to be 3-iodoaniline > 3-bromoaniline > 3-chloroaniline > aniline > 3-fluoroaniline. nih.gov

Hepatotoxicity: Liver damage is another concern with chloroaniline exposure. nih.govnj.gov In animal studies, 3-chloroaniline was shown to increase plasma alanine transaminase (ALT/GPT) activity, an indicator of liver cell damage. nih.gov The hepatotoxic potential of monochloroacetanilides (the acetylated metabolites) follows the order of 4-CAA > 3-CAA, 2-CAA. nih.gov Generally, the parent chloroanilines are considered more potent hepatotoxicants than their N-acetylated counterparts. nih.gov

Table 2: Summary of Chloroaniline Toxicity

| Type of Toxicity | Primary Target | Key Mechanisms | Clinical/Pathological Manifestations |

|---|---|---|---|

| Hematotoxicity | Red blood cells (Hemoglobin) | Oxidation of Fe²⁺ to Fe³⁺ by nitroso/hydroxylamine metabolites | Methemoglobinemia, cyanosis, hemolytic anemia, enlarged spleen |

| Nephrotoxicity | Kidneys | Direct cellular damage by parent compound or metabolites | Increased blood urea nitrogen, glucosuria, hematuria, oliguria |

| Hepatotoxicity | Liver | Direct cellular damage by parent compound or metabolites | Increased plasma ALT/GPT activity, liver necrosis |

Splenotoxicity

The primary toxic effect of dichloroanilines is the formation of methaemoglobin, which can lead to a bluish discoloration of the skin and mucous membranes, a condition known as cyanosis. industrialchemicals.gov.aucdhfinechemical.com This haematological effect is a key consideration in the systemic toxicity of this class of compounds.

Genotoxicity and Carcinogenicity Assessments of Related Compounds

Direct and comprehensive genotoxicity and carcinogenicity data for 2,4-Dichloro-5-fluoroaniline are limited. However, extensive research has been conducted on structurally related aniline derivatives, providing valuable insights into the potential genotoxic and carcinogenic hazards associated with this class of chemicals.

A number of substituted anilines have been evaluated for their mutagenic potential using the Ames test, which assesses the ability of a chemical to induce mutations in strains of the bacterium Salmonella typhimurium. For example, 4-fluoroaniline (B128567) and 2-methyl-4-fluoroaniline were found to be weakly mutagenic. nih.gov In contrast, other halogenated and alkyl-substituted anilines, such as 2-methyl-4-chloroaniline and 2-methyl-4-bromoaniline, have demonstrated strong mutagenic activity. nih.gov Studies have also shown that 2,4,6-trichloroaniline was mutagenic in the Drosophila melanogaster wing spot test. nih.gov

The genotoxicity of aniline and its metabolites has been a subject of interest, particularly in relation to its carcinogenic effects on the spleen of rats. nih.gov While aniline itself has shown some evidence of clastogenic activity (the ability to cause breaks in chromosomes) at high doses, its primary metabolites, p-aminophenol and p-hydroxyacetanilide, also exhibit a potential for inducing chromosomal damage. nih.gov However, a direct link between this genotoxic activity and the development of spleen tumors is not firmly established, with some evidence suggesting a non-genotoxic mechanism related to hematotoxicity. industrialchemicals.gov.aunih.gov

Carcinogenicity studies on various aniline derivatives have yielded mixed results. For instance, 4-chloroaniline (B138754) is classified as a Category 1B carcinogen, indicating it may cause cancer. industrialchemicals.gov.au There is also a suggestion of carcinogenicity concern for 3,4-dichloroaniline (B118046). industrialchemicals.gov.aunih.gov The carcinogenic potential of some anilines is thought to be linked to their ability to induce methemoglobinemia, which can lead to secondary effects in the spleen. industrialchemicals.gov.au

Interactive Data Table: Genotoxicity of Selected Substituted Anilines

| Compound | Ames Test Result | Other Genotoxicity Data |

|---|---|---|

| 4-Fluoroaniline | Weakly Mutagenic nih.gov | No additional data found |

| 2-Methyl-4-fluoroaniline | Weakly Mutagenic nih.gov | No additional data found |

| 2-Methyl-4-chloroaniline | Strong Mutagen nih.gov | Damaged DNA in V79 cells nih.gov |

| 2-Methyl-4-bromoaniline | Strong Mutagen nih.gov | Damaged DNA in V79 cells nih.gov |

| 2,4,6-Trichloroaniline | Not specified in Ames Test | Mutagenic in Drosophila wing spot test nih.gov |

Interactive Data Table: Carcinogenicity of Selected Dichloroanilines and Related Compounds

| Compound | Carcinogenicity Finding | Target Organ(s) |

|---|---|---|

| 4-Chloroaniline | Classified as Carcinogen Category 1B industrialchemicals.gov.au | Not specified |

| 3,4-Dichloroaniline | Suggested carcinogenicity concern industrialchemicals.gov.aunih.gov | Spleen (in rats, for methaemoglobin-producing anilines) industrialchemicals.gov.au |

Advanced Analytical and Characterization Techniques

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are fundamental for separating 2,4-dichloro-5-fluoroaniline from complex matrices and quantifying its presence with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like dichloroanilines. The technique offers excellent separation efficiency and definitive identification based on mass-to-charge ratio. In the context of aniline (B41778) derivatives, GC-MS is frequently employed for trace analysis in environmental samples, such as groundwater. tandfonline.comresearchgate.net For instance, methods have been developed for various dichloroaniline isomers, demonstrating the capability of GC-MS to separate and identify these closely related compounds. tandfonline.comresearchgate.net

For complex sample matrices, tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, minimizing interferences and allowing for lower detection limits. tandfonline.comresearchgate.net The selection of appropriate precursor and product ions in MS/MS methods is critical for the accurate quantification of specific isomers like 2,4-dichloroaniline (B164938). tandfonline.com While specific operational parameters for this compound are not detailed in the provided results, the general applicability of GC-MS and GC-MS/MS for dichloroanilines suggests its suitability for this fluorinated analog. tandfonline.comnih.govepa.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including aniline derivatives. synectics.net HPLC methods are particularly valuable for purity assessments and quantification in pharmaceutical manufacturing. researchgate.net For fluoroaniline (B8554772) compounds, reverse-phase HPLC methods have been successfully developed. For example, a method for 4-fluoroaniline (B128567) utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier to achieve separation. sielc.com

The detection in HPLC systems can be accomplished using various detectors, with UV-Vis being common. However, for greater sensitivity and selectivity, coupling HPLC with mass spectrometry is preferred.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of anilines and their derivatives in various matrices. tandfonline.comresearchgate.net This method is particularly advantageous as it often requires minimal sample preparation, allowing for direct injection of samples in some cases. tandfonline.com LC-MS/MS has been effectively used for the analysis of dichloroanilines in food and environmental samples, achieving low limits of detection (LOD) and quantification (LOQ). mdpi.commdpi.comnih.gov

For instance, a method for determining 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879) in chives reported an LOD of 0.6 µg/kg and 1.0 µg/kg, respectively. mdpi.comnih.gov The development of an LC-MS/MS method involves optimizing chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization mode, precursor and product ions). lcms.cz Positive electrospray ionization (ESI+) is a commonly used mode for the analysis of anilines. tandfonline.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)